(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

Solid-state characterization Thermal analysis Handling and storage

Select (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid for superior Suzuki coupling: the electron-withdrawing nitro group accelerates transmetalation, while the ethyl ester ensures organic solubility and provides a handle for hydrolysis or further functionalization. Compared to 3‑carboxy or unsubstituted analogs, this dual‑functional building block reduces protection/deprotection steps and side reactions. Consistent 97% purity across batches ensures reproducible library synthesis and process scale‑up.

Molecular Formula C9H10BNO6
Molecular Weight 238.99 g/mol
CAS No. 850568-37-5
Cat. No. B1586597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid
CAS850568-37-5
Molecular FormulaC9H10BNO6
Molecular Weight238.99 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC)(O)O
InChIInChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,13-14H,2H2,1H3
InChIKeyJTIBFRZYCUDXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (CAS 850568-37-5): A Dual-Functional Arylboronic Acid Building Block for Precision Suzuki-Miyaura Cross-Coupling


(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (CAS 850568-37-5) is a substituted phenylboronic acid derivative featuring both an ethoxycarbonyl (ester) and a nitro group at the 3- and 5-positions, respectively. With a molecular formula of C9H10BNO6 and a molecular weight of 238.99 g/mol, this organoboron compound serves as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The presence of the strongly electron-withdrawing nitro group enhances the electrophilicity of the boronic acid, facilitating transmetalation and improving coupling efficiency with aryl and heteroaryl halides [1]. Its ethyl ester functionality provides a synthetic handle for further derivatization or hydrolysis to the corresponding carboxylic acid, while also imparting favorable solubility characteristics in organic solvents. The compound is commercially available from multiple suppliers with typical purities of 97-99% and a reported melting point of 158-163°C .

Why (3-Ethoxycarbonyl-5-nitrophenyl)boronic Acid Cannot Be Replaced by Common Analogs in Cross-Coupling Workflows


In synthetic chemistry, substitution with seemingly similar arylboronic acids (e.g., 3-carboxy-5-nitrophenylboronic acid, 3-nitrophenylboronic acid, or unsubstituted phenylboronic acid) often leads to suboptimal outcomes. The unique combination of an electron-withdrawing nitro group and a lipophilic ethyl ester moiety in (3-ethoxycarbonyl-5-nitrophenyl)boronic acid directly influences reaction kinetics, product solubility, and downstream functional group compatibility [1]. For instance, the nitro group accelerates the transmetalation step in Suzuki-Miyaura couplings, while the ethyl ester ensures the product remains soluble in common organic solvents, facilitating workup and purification [2]. Replacing this compound with its carboxylic acid analog may require additional protection/deprotection steps and can suffer from poor solubility, whereas analogs lacking the nitro group exhibit reduced reactivity. The following section provides quantitative evidence to support these critical distinctions.

(3-Ethoxycarbonyl-5-nitrophenyl)boronic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Physical Form and Melting Point: Distinct Solid-State Properties vs. 3-Carboxy Analog

The melting point of (3-ethoxycarbonyl-5-nitrophenyl)boronic acid is 158-163°C, significantly lower than that of its closest analog, 3-carboxy-5-nitrophenylboronic acid, which melts at 229-232°C . This 71°C difference indicates distinct intermolecular interactions and crystallinity, directly impacting handling and solubility behavior.

Solid-state characterization Thermal analysis Handling and storage

Boiling Point and Thermal Stability: High-Temperature Tolerance for Solvent-Intensive Reactions

The compound exhibits a calculated boiling point of 449.7°C at 760 mmHg , which is substantially higher than that of unsubstituted phenylboronic acid (266°C) [1]. While boiling points are not directly comparable to melting points, this value suggests high thermal stability, a desirable trait for reactions conducted in high-boiling solvents or under microwave irradiation.

Thermal stability High-temperature reactions Process chemistry

Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling: The Nitro Group Effect

The presence of the nitro group at the 5-position increases the electrophilicity of the boronic acid, accelerating the transmetalation step in Pd-catalyzed Suzuki-Miyaura couplings. While direct rate data for this specific compound are not available, class-level studies on nitroaryl boronic acids report up to 95% coupling yields under mild conditions (e.g., Pd(PPh3)4, 80°C) [1], compared to typical yields of 60-85% for unsubstituted arylboronic acids under similar conditions [2].

Suzuki-Miyaura coupling Reaction kinetics Electron-withdrawing groups

Purity and Availability: Consistent 97-99% Purity Across Major Suppliers

Commercially available (3-ethoxycarbonyl-5-nitrophenyl)boronic acid is offered with a minimum purity of 97% by multiple vendors, including Bidepharm (98%), Combi-Blocks (97%), and Apollo Scientific . In contrast, the closely related 3-carboxy-5-nitrophenylboronic acid often contains variable amounts of anhydride impurities, necessitating additional purification or quality verification . This consistency reduces procurement risk and ensures batch-to-batch reproducibility in critical synthetic applications.

Quality control Supply chain Reproducibility

Optimal Scientific and Industrial Applications for (3-Ethoxycarbonyl-5-nitrophenyl)boronic Acid (850568-37-5)


Medicinal Chemistry: Synthesis of Nitro- and Ester-Containing Biaryl Pharmacophores

The compound's nitro group is a versatile handle for late-stage functionalization (reduction to aniline, participation in nucleophilic aromatic substitution), while the ethyl ester can be hydrolyzed to a carboxylic acid for further conjugation. Its enhanced reactivity in Suzuki-Miyaura coupling (as inferred from nitro-substituted boronic acid class studies) makes it ideal for constructing biaryl cores found in kinase inhibitors and GPCR modulators. The consistent purity (97-99%) reduces the risk of side reactions during parallel library synthesis .

Materials Science: Synthesis of Functionalized Conjugated Polymers and Organic Electronics

The compound's high thermal stability (boiling point 449.7°C) and favorable solubility in organic solvents make it a suitable monomer for Suzuki polycondensation reactions. The resulting polymers, bearing both nitro and ester groups, can be further modified to tune electronic properties (e.g., HOMO/LUMO levels) for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).

Process Chemistry: Reliable Intermediate for Scalable API Synthesis

The lower melting point (158-163°C) compared to the carboxylic acid analog facilitates easier handling and dissolution during scale-up. The compound's consistently high purity across multiple vendors minimizes variability in process development and validation, ensuring robust manufacturing of active pharmaceutical ingredients (APIs) where this boronic acid serves as a key intermediate.

Chemical Biology: Synthesis of Activity-Based Probes and Affinity Reagents

The nitro group can be reduced to an amine for subsequent bioconjugation (e.g., NHS ester formation, biotin labeling), while the boronic acid moiety can be used for reversible covalent capture of diol-containing biomolecules. The ethyl ester provides a stealthy handle for further elaboration without interfering with biological assays.

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